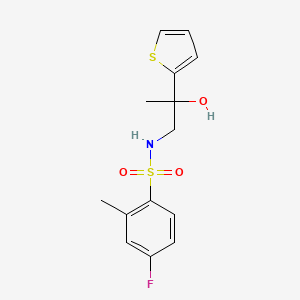

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Fluoroalkylation in Aqueous Media

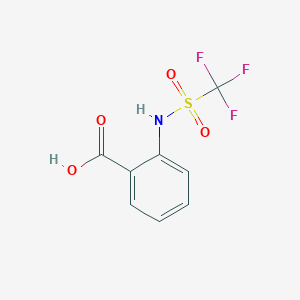

Fluorinated compounds, including those with specific fluoroalkylation patterns, have been extensively studied for their unique physicochemical properties. These properties include extreme chemical inertness, thermal stability, and a distinct phase segregation behavior. Research highlights the development of environmentally friendly fluoroalkylation reactions, emphasizing the incorporation of fluorinated groups into target molecules for various applications, such as pharmaceuticals, agrochemicals, and functional materials. The use of water as a solvent or co-solvent in these reactions marks a significant step towards green chemistry, showcasing the potential of fluoroalkylated compounds in sustainable chemical processes (Hai‐Xia Song et al., 2018).

Enhancement of Protein Stability

The incorporation of fluorinated amino acids into proteins is a novel strategy for enhancing their stability. This approach has been applied to both soluble and membrane-bound proteins, aiming to improve their resistance to chemical and thermal denaturation while retaining their structure and biological activity. The strategy is based on the unique physicochemical properties of fluorocarbons, which include their hydrophobicity and ability to stabilize protein structures. Although the synthesis of large proteins containing specifically fluorinated residues remains challenging, ongoing developments in biosynthetic methods for introducing noncanonical amino acids into proteins are promising. This area of research opens new avenues for the design of proteins with enhanced stability and novel functionalities (B. Buer & E. Marsh, 2012).

Antimicrobial Activity of Eugenol and Related Compounds

Eugenol, a phenolic compound found in essential oils, exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and yeasts responsible for human infectious diseases and food spoilage. Research into the antimicrobial mechanisms of eugenol suggests that it disrupts microbial cell membranes, leading to cell lysis. This antimicrobial property is particularly relevant for the development of natural, non-toxic food preservatives and treatments for infectious diseases. The study of eugenol and compounds with similar chemical functionalities, such as hydroxyphenyl propenes, provides valuable insights into the design of effective antimicrobial agents derived from natural products (A. Marchese et al., 2017).

Propiedades

IUPAC Name |

4-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3S2/c1-10-8-11(15)5-6-12(10)21(18,19)16-9-14(2,17)13-4-3-7-20-13/h3-8,16-17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNMXNRPFRBDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)

![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)

![1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465938.png)

![N-methyl-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2465942.png)

![4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)

![1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2465954.png)